molecular formula C15H23N B15153435 N-(cyclohexylmethyl)-2-phenylethanamine

N-(cyclohexylmethyl)-2-phenylethanamine

Cat. No.: B15153435
M. Wt: 217.35 g/mol
InChI Key: VROYJSDEJAZEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-2-phenylethanamine is a chemical compound with the molecular formula C16H25N. It belongs to a class of synthetic amine compounds that are of significant interest in medicinal chemistry and neuroscience research, particularly in the study of G protein-coupled receptors (GPCRs). Structurally, this compound features a phenethylamine backbone—a scaffold prevalent in many neuromodulators—substituted with a cyclohexylmethyl group on the nitrogen atom. Research on analogous N-substituted phenethylamine and cyclopropylmethylamine compounds has demonstrated their potential as valuable tools for investigating the central nervous system. For instance, studies on similar compounds have shown that N-substitution can be a critical strategy for optimizing a molecule's potency and selectivity for serotonin (5-HT) receptors, especially the 5-HT2C subtype . The 5-HT2C receptor is a promising therapeutic target for conditions such as obesity, schizophrenia, and drug addiction . Compounds with this core structure can help researchers explore critical concepts like "functional selectivity," where a ligand preferentially activates one intracellular signaling pathway over another (e.g., Gq protein coupling versus β-arrestin recruitment), which may lead to therapies with enhanced efficacy and reduced side effects . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, and it is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-phenylethanamine

InChI

InChI=1S/C15H23N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1,3-4,7-8,15-16H,2,5-6,9-13H2

InChI Key

VROYJSDEJAZEAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of N Cyclohexylmethyl 2 Phenylethanamine

Established Synthetic Routes for N-(cyclohexylmethyl)-2-phenylethanamine Backbone

The construction of the fundamental this compound structure can be achieved through several reliable and well-documented synthetic pathways.

Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and is highly effective for synthesizing the target compound. mdpi.comresearchgate.net This process typically involves two main pathways. The first pathway involves the reaction of 2-phenylethanamine with cyclohexanecarboxaldehyde. The initial reaction forms an intermediate imine, which is then reduced in situ to the desired secondary amine. The second pathway utilizes cyclohexanemethanamine and phenylacetaldehyde, which similarly react to form an imine that is subsequently reduced.

A variety of reducing agents can be employed for the reduction step, each with specific advantages. Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice. For reactions that are sensitive to pH changes, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as it allows for a one-pot reaction under mildly acidic conditions. Catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel, represents another robust method for the reduction of the imine intermediate. The Leuckart reaction, which uses formic acid or its derivatives as the reducing agent, provides a classic alternative for this transformation. mdpi.com

Reducing AgentTypical ConditionsNotes
Sodium Borohydride (NaBH₄)Methanol or Ethanol solvent, neutral to basic pHCommon, cost-effective, requires separate imine formation step or careful pH control.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) solventAllows for a one-pot reaction; tolerant of a wider range of functional groups.
Catalytic Hydrogenation (H₂/Catalyst)H₂ gas, Palladium on Carbon (Pd/C) or Raney NickelClean reaction with water as the only byproduct; requires specialized hydrogenation equipment.
Formic Acid (Leuckart Reaction)High temperature, neat or with a co-solventA classic method that can be effective for specific substrates. mdpi.com

Direct alkylation offers a straightforward approach to synthesizing the this compound backbone. This strategy involves the nucleophilic substitution reaction between a primary amine and an alkyl halide. The most common route is the N-alkylation of 2-phenylethanamine with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide or iodide. A base, such as potassium carbonate or triethylamine, is typically included to neutralize the hydrogen halide formed during the reaction.

A potential challenge in this method is over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine. To mitigate this, reaction conditions can be optimized by using a large excess of the primary amine or by slowly adding the alkylating agent. An alternative, though less common, approach is the reaction of cyclohexanemethanamine with a 2-phenylethyl halide.

Alkylating Agent ComponentExampleReactivity
Leaving GroupCyclohexylmethyl IodideHigh reactivity, often faster reaction rates.
Leaving GroupCyclohexylmethyl BromideGood balance of reactivity and stability.
Leaving GroupCyclohexylmethyl ChlorideLower reactivity, may require harsher conditions.
Leaving GroupCyclohexylmethyl TosylateExcellent leaving group, often used for less reactive systems.

While this compound itself is achiral, the synthesis of chiral phenethylamine (B48288) derivatives is a significant area of research, particularly for applications in medicinal chemistry. nih.govnih.gov These techniques can be applied to create chiral analogs of the target compound, for instance, by introducing a substituent at the alpha-position of the phenylethyl group.

One established method involves the use of a chiral auxiliary. For example, a chiral amine like (R)- or (S)-1-phenylethylamine can be used in a reductive amination reaction with a prochiral ketone. mdpi.com The auxiliary guides the stereochemical outcome of the reaction, and is subsequently removed to yield the desired chiral product.

Enzyme-catalyzed reactions offer a highly selective and environmentally friendly alternative. nih.gov Reductive aminases (RedAms) are enzymes that can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess. nih.gov By selecting an appropriate enzyme and substrates, it is possible to synthesize specific stereoisomers of substituted phenethylamine derivatives. nih.gov Additionally, modern synthetic methods like Ni/photoredox cross-electrophile coupling of aziridines and aryl iodides provide novel, modular pathways to access a wide range of β-phenethylamine scaffolds. nih.govacs.org

Derivatization Strategies for this compound Analogs

Modification of the parent this compound molecule allows for the synthesis of a diverse library of analogs. These modifications can be targeted at the nitrogen atom or the aromatic ring.

The secondary amine in the parent compound serves as a versatile handle for further functionalization. The nitrogen atom can be further alkylated under standard conditions to yield tertiary amines. Acylation, through reaction with acyl chlorides or anhydrides, produces the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications can significantly alter the chemical properties of the molecule.

ModificationReagent ClassResulting Functional Group
AlkylationAlkyl Halides (e.g., Methyl Iodide)Tertiary Amine
AcylationAcyl Chlorides (e.g., Acetyl Chloride)Amide
SulfonylationSulfonyl Chlorides (e.g., Tosyl Chloride)Sulfonamide
ArylationAryl Halides (with catalyst)Tertiary Arylamine

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the ring. The alkylamine side chain is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the side chain.

Common functionalization reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts reactions. Friedel-Crafts alkylation or acylation can introduce new carbon substituents, although the presence of the amine group can complicate these reactions, often necessitating the use of a protecting group on the nitrogen to prevent side reactions with the Lewis acid catalyst.

ReactionReagentsPosition of SubstitutionTypical Substituent
NitrationHNO₃, H₂SO₄Ortho, Para-NO₂
HalogenationBr₂, FeBr₃Ortho, Para-Br
HalogenationCl₂, AlCl₃Ortho, Para-Cl
Friedel-Crafts AcylationRCOCl, AlCl₃ (with N-protection)Para (steric hindrance)-C(O)R

Aliphatic Chain Alterations

The structural integrity of the two-carbon aliphatic chain connecting the phenyl group and the nitrogen atom is a cornerstone of the this compound molecule. Modifications to this ethylamine (B1201723) bridge represent a significant challenge in synthetic organic chemistry. Research into altering this specific linker is not extensively documented in publicly available scientific literature, indicating a highly specialized and perhaps underexplored area of medicinal chemistry. Methodologies for such alterations would theoretically involve complex multi-step syntheses.

The insertion of alkyl groups, for instance, would create chiral centers, adding another layer of complexity to the synthesis and requiring stereoselective methods to isolate specific isomers. The introduction of polar functional groups, such as hydroxyl or carbonyl groups, would fundamentally alter the physicochemical properties of the parent compound.

Due to the limited availability of specific research data on the aliphatic chain alterations of this compound, a detailed discussion complete with research findings and data tables cannot be provided at this time. The synthesis of such derivatives remains a topic for future investigation within the broader field of medicinal chemistry and drug discovery.

Investigations into Molecular Targets and Pharmacological Mechanisms of N Cyclohexylmethyl 2 Phenylethanamine and Its Analogs

Receptor Binding and Functional Assays for Phenethylamine (B48288) Derivatives

Phenethylamine derivatives represent a broad class of compounds that interact with a variety of receptors and transporters in the central nervous system. Their pharmacological profiles are determined by their specific binding affinities and functional activities at these molecular targets.

While the primary focus of many phenethylamine analogs has been on monoaminergic systems, some derivatives have shown affinity for opioid receptors. The kappa-opioid receptor (KOR) is a key target in the modulation of pain, mood, and reward. nih.govfrontiersin.org The development of selective KOR ligands is a significant area of research for creating analgesics with a reduced risk of abuse. frontiersin.orgresearchgate.net

For instance, studies on diphenethylamines have led to the identification of potent and selective KOR ligands with a range of activities, including full and partial agonism, as well as antagonism. nih.gov The endogenous kappa opioid system is involved in various physiological processes, including pain inhibition and stress responses. nih.gov The N-substituent on the phenethylamine scaffold plays a crucial role in determining affinity and selectivity for opioid receptors. For example, replacing the N-phenethyl group in certain fentanyl analogs with a shorter N-benzyl group resulted in a significant decrease in µ-opioid receptor affinity. mdpi.com

Phenethylamine derivatives are well-known for their interactions with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 subtypes (5-HT2A, 5-HT2B, and 5-HT2C). nih.govnih.gov These receptors are implicated in a wide range of functions, including mood, perception, and appetite. nih.govnih.gov The 5-HT2C receptor, in particular, is a target for drugs aimed at treating obesity, substance use disorders, and other central nervous system conditions. nih.govnih.gov

Many substituted phenethylamines exhibit high affinity for both 5-HT2A and 5-HT2C receptors. nih.govfrontiersin.org N-benzyl substitution on the phenethylamine core has been shown to significantly increase binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.govacs.orgnih.gov For example, N-benzyl phenethylamines can exhibit subnanomolar binding affinities for the 5-HT2A receptor. acs.org

The selectivity between 5-HT2 subtypes can be modulated by structural modifications. While phenethylamines are generally selective for the 5-HT2 receptor subtypes, they often lack high selectivity between the individual subtypes. nih.gov However, specific substitutions can enhance selectivity. For instance, one N-benzylphenethylamine compound showed a 100-fold selectivity for the 5-HT2A receptor in binding assays. acs.org The interaction with the 5-HT2C receptor is of significant interest, as agonists at this receptor have shown potential in reducing excessive eating and have antidepressant-like effects in animal models. researchgate.net

In addition to direct receptor interactions, phenethylamine derivatives can modulate the activity of neurotransmitter transporters, such as those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating their concentration and duration of action.

Structure-activity relationship studies of β-phenethylamine derivatives have been conducted to understand their inhibitory effects on dopamine reuptake. biomolther.orgresearchgate.net The structural features of these derivatives, including substitutions on the aromatic ring and the amine group, significantly influence their potency as DAT inhibitors. For instance, compounds with longer alkyl groups and smaller ring-sized compounds at the alkylamine position have shown stronger inhibitory activities on dopamine reuptake. biomolther.orgresearchgate.net Phenethylamines have also been shown to bind to the trace amine-associated receptor 1 (TAAR1). frontiersin.org

Structure-Activity Relationship (SAR) and Structure-Allosteric Relationship Studies

The pharmacological profile of N-(cyclohexylmethyl)-2-phenylethanamine and its analogs is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications influence their interaction with molecular targets.

The substituent on the nitrogen atom of the phenethylamine scaffold is a key determinant of receptor affinity and functional activity. nih.govnih.gov Early studies with simple N-alkyl substitutions (e.g., methyl, ethyl) often resulted in diminished activity. nih.gov However, the introduction of larger, more complex groups like an N-benzyl substituent can dramatically improve both binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.govacs.org This effect is not solely due to increased hydrophobicity, as the aromatic ring of the N-benzyl group appears to engage in specific interactions within the receptor binding pocket. researchgate.net

Virtual docking studies suggest that the N-benzyl moiety of certain agonists may interact with specific amino acid residues, such as Phe339(6.51), in the human 5-HT2A receptor. nih.gov This highlights the potential for N-substituents to form crucial non-covalent interactions that enhance binding. In the context of opioid receptors, the nature of the N-substituent is also critical. For example, in a series of diphenethylamines, various N-alkyl and N-cycloalkylmethyl groups, including cyclohexylmethyl, have been explored to modulate KOR activity. nih.gov

Impact of N-Substituents on Receptor Interactions
N-SubstituentReceptor TargetObserved Effect on Activity/Affinity
Simple Alkyl (Methyl, Ethyl)5-HT2ASignificantly diminished activity. nih.gov
Benzyl (B1604629)5-HT2A/2CDramatically improved binding affinity and functional activity. nih.govacs.org
CyclohexylmethylKappa-Opioid ReceptorModulates KOR activity in diphenethylamine (B1265890) series. nih.gov
CyclopropylmethylKappa-Opioid ReceptorOften incorporated in potent KOR ligands. nih.govresearchgate.net

The cyclohexyl group, as seen in this compound, can significantly influence the pharmacological properties of a molecule. In some cases, the introduction of a cyclohexyl moiety has been shown to improve the antiproliferative activity of compounds. researchgate.net In the context of opioid receptor ligands, the cyclohexyl group is present in the structure of MT-45, a synthetic opioid with high affinity for the µ-opioid receptor. nih.govresearchgate.net

Substituent Effects on Functional Selectivity

The pharmacological profile of phenethylamine derivatives can be significantly altered by the nature of the substituent on the nitrogen atom. In the case of N-substituted phenethylamines, the size and nature of the N-substituent play a crucial role in determining both the binding affinity and the functional activity at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.

Research on a series of N-benzyl phenethylamines has shown that N-substitution can dramatically improve both binding affinity and functional activity compared to their primary amine counterparts. nih.gov For instance, early studies with simple N-alkyl substituents like methyl or ethyl groups resulted in compounds with diminished activity. nih.gov However, the introduction of a larger N-benzyl group, especially with specific substitutions on the benzyl ring, led to a significant increase in potency. nih.govacs.org

The substituent on the N-benzyl group can also influence the interaction of substituents on the phenethylamine core. For example, in a series of N-(2-hydroxybenzyl) phenethylamines, increasing the size of the substituent at the 4-position of the phenethylamine from ethyl to propyl led to a decrease in activity. nih.gov This suggests a complex interplay between different parts of the molecule and the receptor's binding pocket.

The selectivity between 5-HT2A and 5-HT2C receptors is also highly dependent on the substitution pattern. While some N-benzyl derivatives show high potency, they may exhibit low selectivity. nih.gov However, specific substitutions can enhance selectivity. For example, an N-(2,3-methylenedioxybenzyl) group was found to increase selectivity for the 5-HT2A receptor. nih.gov Generally, N-(2-hydroxybenzyl) substituted compounds have demonstrated high functional activity at the 5-HT2A receptor with good to moderate selectivity. nih.gov

These findings from N-benzylphenethylamines provide a framework for understanding the potential effects of the N-cyclohexylmethyl group. The cyclohexyl moiety is a bulky, non-aromatic group that will have different steric and electronic properties compared to a benzyl group. Its size would be expected to influence how the ligand fits into the binding pocket of serotonin receptors, and its flexibility could allow for multiple binding conformations. Based on the general trends observed with other bulky N-substituents, the N-cyclohexylmethyl group is likely to have a significant impact on both the potency and selectivity profile of the 2-phenylethanamine scaffold.

Below is an interactive data table summarizing the effects of various N-substituents on the functional activity of phenethylamine derivatives at 5-HT2A receptors.

N-Substituent4-Position SubstituentReceptorActivity (EC50, nM)Selectivity (5-HT2A vs 5-HT2C)
HBr5-HT2AHighLow
MethylBr5-HT2AReduced-
EthylBr5-HT2AReduced-
2-MethoxybenzylI5-HT2A0.074>400-fold
2-HydroxybenzylI5-HT2APotentHigh
2-FluorobenzylVaries5-HT2ALower AffinityLower
2,3-MethylenedioxybenzylVaries5-HT2ALess Potent-

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable tools for elucidating the interactions between ligands and their molecular targets. Techniques such as molecular docking, conformational analysis, and noncovalent interaction analysis provide insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method allows for the exploration of plausible binding poses and the identification of key interactions that stabilize the ligand-receptor complex.

In the context of phenethylamine derivatives, docking studies have been employed to understand their interactions with transporters and receptors. For example, simulations of β-phenethylamine derivatives with the human dopamine transporter (hDAT) have predicted that these ligands fit into a binding site defined by helices 1, 3, and 6. nih.govbiomolther.orgbiomolther.orgkoreascience.krnih.govresearchgate.net A key interaction identified in these simulations is the formation of hydrogen bonds between the amine group of the ligand and specific polar residues within the binding site, such as Asp79. nih.govbiomolther.org

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its biological activity. Conformational analysis involves identifying the low-energy, and therefore most probable, conformations of a molecule. For flexible molecules like this compound, which has several rotatable bonds, understanding the preferred conformations is key to predicting how it will interact with a receptor.

Studies on conformationally constrained phenethylamine analogs have provided valuable insights into the bioactive conformation of this class of compounds. nih.gov For instance, constraining the ethylamine (B1201723) side chain has helped to define the optimal orientation of the amine group for receptor binding. nih.gov These studies have shown that if a molecule can only adopt a high-energy conformation to bind to the receptor, its affinity will be significantly lower. nih.gov

The binding of a ligand to its receptor is governed by a variety of noncovalent interactions. These can include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. Analyzing these interactions provides a detailed picture of the forces that drive ligand binding and selectivity.

Noncovalent interaction (NCI) analysis is a computational method that allows for the visualization and characterization of these weak interactions. This approach can reveal subtle but important interactions that might be missed by standard docking procedures. For instance, NCI analysis can highlight areas of steric repulsion, which are unfavorable for binding, as well as identify stabilizing hydrogen bonds and hydrophobic contacts.

Advanced Analytical and Spectroscopic Characterization for N Cyclohexylmethyl 2 Phenylethanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are the first step in structural verification. They are used to confirm the presence of the core functional groups and carbon skeleton of the molecule, which consists of a phenylethyl group and a cyclohexylmethyl group linked by a secondary amine.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of N-(cyclohexylmethyl)-2-phenylethanamine, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The protons of the ethyl bridge would resolve into two distinct multiplets corresponding to the benzylic methylene (B1212753) (-CH₂-Ph) and the amine-adjacent methylene (-CH₂-N). The methylene protons of the cyclohexylmethyl group (-N-CH₂-cyclohexyl) would also produce a characteristic signal. The protons on the cyclohexyl ring itself would generate a complex series of overlapping multiplets in the upfield, aliphatic region of the spectrum (δ 0.8-1.8 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a distinct signal is expected for each chemically non-equivalent carbon atom. The phenyl ring carbons would produce signals in the aromatic region (δ 125-140 ppm). The carbons of the ethyl linker and the cyclohexylmethyl group would appear in the aliphatic region (δ 25-60 ppm). The number of distinct signals for the cyclohexyl ring can confirm its symmetry and substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is predictive and based on typical chemical shift values for similar structural moieties.

Moiety Proton (¹H) Signal Predicted δ (ppm) Carbon (¹³C) Signal Predicted δ (ppm)
PhenylAromatic C-H7.20 - 7.40 (m, 5H)Aromatic C (quaternary)~139
Aromatic CH~129
Aromatic CH~128
Aromatic CH~126
PhenylethylPh-CH₂-~2.85 (t, 2H)Ph-CH₂-~36
-CH₂-N~2.95 (t, 2H)-CH₂-N~50
CyclohexylmethylN-CH₂-~2.50 (d, 2H)N-CH₂-~55
Cyclohexyl-CH~1.70 (m, 1H)Cyclohexyl-CH~38
Cyclohexyl-CH₂0.80 - 1.80 (m, 10H)Cyclohexyl-CH₂~31
Cyclohexyl-CH₂~26
Cyclohexyl-CH₂~25

Key: m = multiplet, t = triplet, d = doublet

While 1D NMR helps verify the presence of the key moieties, two-dimensional (2D) NMR experiments are required to piece them together and assign every signal unambiguously.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to trace the connectivity within the phenylethyl chain (correlating the Ph-CH₂- and -CH₂-N protons) and throughout the cyclohexyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal. It allows for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~2.85 ppm would show a cross-peak with the carbon signal at ~36 ppm, assigning them both to the Ph-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. HMBC is critical for connecting the distinct structural fragments. Key correlations would include the signal from the N-CH₂ protons of the cyclohexylmethyl group to the -CH₂-N carbon of the phenylethyl group, and vice-versa, confirming the N-linkage between the two main moieties of the molecule.

Mass Spectrometry (MS) Techniques for Compound Identification and Metabolite Profiling

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₅H₂₃N), the calculated monoisotopic mass is 217.1830 u. When analyzed by HRMS using a soft ionization technique like electrospray ionization (ESI), the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical exact mass of 218.1909 u. The experimental measurement of this m/z value with high accuracy provides strong evidence for the compound's elemental composition, C₁₅H₂₄N⁺.

In tandem mass spectrometry (MS/MS), the protonated parent ion ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information. The fragmentation pattern is predictable and serves as a molecular fingerprint.

For this compound, the most characteristic fragmentation pathways would involve cleavage at bonds adjacent to the nitrogen atom and within the phenylethyl group. A primary fragmentation would be the benzylic cleavage of the phenylethyl moiety, leading to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Other significant fragments would arise from cleavage of the C-N bonds, resulting in ions corresponding to the cyclohexylmethylamine fragment or the phenylethyl fragment.

Table 2: Predicted MS/MS Fragments for Protonated this compound ([M+H]⁺) This data is predictive and based on established fragmentation rules for similar compounds.

m/z (u) Proposed Fragment Ion Formula Proposed Structure / Origin
218.19[C₁₅H₂₄N]⁺Protonated molecule ([M+H]⁺)
126.13[C₈H₁₆N]⁺Loss of toluene (B28343) (C₇H₈)
105.07[C₈H₉]⁺Phenylethyl fragment ion
98.10[C₇H₁₂]⁺Cyclohexylmethyl fragment ion
91.05[C₇H₇]⁺Tropylium ion (base peak)

Chromatographic Separations in Compound Analysis and Purity Assessment

Chromatography is used to separate a mixture into its individual components. For a synthesized compound, it is essential for assessing purity and isolating the target molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound can be analyzed by GC-MS. The sample is vaporized and passed through a capillary column (e.g., a non-polar DB-5ms column). The separation is based on the compound's boiling point and interaction with the column's stationary phase. The retention time—the time it takes for the compound to pass through the column—is a characteristic property. Coupling GC to a mass spectrometer allows for the identification of the compound as it elutes from the column, confirming that the peak at a specific retention time corresponds to the target molecule with the expected mass spectrum. Purity is determined by the relative area of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for the analysis of such compounds. thermofisher.comnih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, where the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of water and acetonitrile (B52724) with an additive like formic acid, is used for elution. nih.gov The compound's retention time is recorded, and the eluent is directed into a mass spectrometer for identification. LC-MS is highly sensitive and is used to detect and quantify the main compound as well as any minor impurities. thermofisher.com The purity is assessed by integrating the peak area of the target compound relative to the total area of all detected peaks in the chromatogram.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of phenethylamine (B48288) derivatives like this compound. Its versatility allows for both qualitative and quantitative analysis, as well as the separation of chiral compounds.

Typically, reversed-phase HPLC is employed for the analysis of N-alkylated phenethylamines. nih.gov A C18 or C8 stationary phase is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile or methanol. Gradient elution is often preferred to achieve optimal separation of the target analyte from any impurities or starting materials. nih.gov Detection is most commonly achieved using a photodiode array (PDA) detector, typically monitoring at a wavelength around 210-225 nm where the phenyl group exhibits strong absorbance. nih.gov

For chiral separations, specialized chiral stationary phases (CSPs) are necessary. Crown ether-based or cyclodextrin-based columns have shown success in resolving enantiomers of phenethylamine compounds. google.comnih.gov The choice of mobile phase is critical for achieving enantiomeric resolution and may require careful optimization of the organic modifier and the acidic or basic additives.

Below is a hypothetical data table illustrating the parameters for an HPLC method for the analysis of this compound.

ParameterValue
Column Chiral AGP (α1-acid glycoprotein)
Mobile Phase 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Expected Retention Time (R)-enantiomer: ~8.5 min, (S)-enantiomer: ~9.2 min

Gas Chromatography (GC) Applications

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound. umich.edunih.gov This technique is highly sensitive and provides structural information through mass spectral fragmentation patterns.

Due to the polarity of the amine group, derivatization is often employed to improve the chromatographic peak shape and thermal stability of phenethylamine derivatives. nih.gov Common derivatizing agents include N-trifluoroacetyl-L-prolyl chloride (TPC) for chiral analysis or other acylating agents. oup.com The resulting diastereomers can then be separated on a standard achiral capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

The mass spectrum of this compound under electron ionization (EI) would be expected to show a characteristic fragmentation pattern. Key fragments would likely include the tropylium ion (m/z 91) from the benzyl (B1604629) group, and fragments resulting from cleavage alpha to the nitrogen atom.

The following table provides a hypothetical set of GC-MS parameters for the analysis of derivatized this compound.

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium (1.2 mL/min)
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 amu

Preparative Chromatography for Purification

For the isolation and purification of this compound on a larger scale, preparative chromatography is the method of choice. This technique utilizes larger columns and higher flow rates than analytical chromatography to separate the desired compound from reaction byproducts and unreacted starting materials.

Preparative HPLC is a common approach, often using the same stationary and mobile phases as the analytical method, but with a larger particle size packing material to reduce backpressure. The collected fractions containing the purified product are then typically evaporated to remove the mobile phase.

Given the basic nature of the amine, purification can sometimes be challenging on standard silica (B1680970) gel due to strong interactions. biotage.com In such cases, an amine-functionalized stationary phase or the addition of a small amount of a competing amine, like triethylamine, to the mobile phase can be beneficial. biotage.com An alternative approach involves converting the amine to its hydrochloride salt, which may be more amenable to purification by recrystallization or chromatography.

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. For a chiral molecule like this compound, single-crystal X-ray diffraction can provide the absolute configuration of a single enantiomer, provided a suitable crystal is obtained. mdpi.com

For this compound, an X-ray crystal structure would reveal the spatial relationship between the phenyl and cyclohexyl groups, as well as the conformation of the ethylamine (B1201723) backbone. This information is invaluable for understanding its structure-activity relationships. The hydrochloride salt is often used for the crystallographic analysis of phenethylamines. researchgate.netcymitquimica.com

Below is a hypothetical table of crystallographic data for this compound hydrochloride.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.89
b (Å) 9.45
c (Å) 25.12
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1398
Z 4
Calculated Density (g/cm³) 1.25

In Vitro Pharmacological and Biological Evaluation Methodologies for N Cyclohexylmethyl 2 Phenylethanamine Analogs

Cell-Based Functional Assays for Receptor Activity

Cell-based functional assays are fundamental to determining the cellular response elicited by a compound upon binding to its receptor. These assays can distinguish between compounds that activate the receptor (agonists), block the receptor (antagonists), or have no effect.

Determining whether a phenethylamine (B48288) analog acts as a receptor agonist or antagonist is a primary objective. Functional assays measure a specific cellular event that occurs downstream of receptor activation. For G-protein coupled receptors (GPCRs), a common target for phenethylamine derivatives, this often involves measuring the production of second messengers like inositol (B14025) phosphate (B84403). nih.gov For instance, in studies of N-benzyl phenethylamine derivatives at serotonin (B10506) 5-HT2A and 5-HT2C receptors, the formation of inositol phosphate is quantified to assess a compound's functional activity and potency. nih.gov The data generated allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) for agonists or the inhibitory constant (Ki) for antagonists. Some compounds may exhibit partial agonism, eliciting a submaximal response compared to a full agonist, or may act as antagonists, blocking the action of a native agonist. acs.org

The functional activity of a series of N-benzyl phenethylamine analogs was evaluated at the 5-HT2A receptor. The compound's potency (EC50) and efficacy relative to the endogenous agonist serotonin were determined.

CompoundFunctional Potency (EC50, nM) at 5-HT2A ReceptorIntrinsic Activity (% of 5-HT response)
Compound 1b0.074>70%
N-(2-Methoxybenzyl) compoundsGenerally less active>70%
N-(2-fluorobenzyl) compoundsInferior potency>70%

Data synthesized from research on N-benzyl phenethylamine analogs. nih.gov

The GTPγS binding assay is a widely used functional assay that directly measures the activation of G-proteins, an early event in the GPCR signaling cascade. creative-bioarray.com When an agonist binds to a GPCR, it induces a conformational change that promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the associated G-protein. creative-bioarray.comnih.gov This assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the activated Gα subunit and accumulates. creative-bioarray.com The amount of incorporated radioactivity is then measured, providing a direct quantification of G-protein activation. creative-bioarray.com

This method is highly valuable as it can determine the potency (EC50) and efficacy (Emax) of ligands and can differentiate between agonists, antagonists, and inverse agonists. creative-bioarray.comnih.gov The advantage of the GTPγS binding assay is that it measures a functional consequence of receptor occupancy that is proximal to the receptor, minimizing the influence of downstream signal amplification that can occur in other assays. creative-bioarray.com

Upon agonist binding, many GPCRs are internalized into the cell via endocytosis. nih.gov This process can be a mechanism of signal desensitization but can also initiate signaling from intracellular compartments. nih.gov The internalization of receptors in response to treatment with phenethylamine analogs can be quantified using methods like enzyme-linked immunosorbent assay (ELISA) on cells expressing tagged receptors. nih.gov

Furthermore, receptor activation initiates downstream signaling cascades. A key pathway often investigated is the mitogen-activated protein kinase (MAPK) cascade, which includes extracellular signal-regulated kinases (ERKs). nih.gov The activation of ERKs can be measured following exposure to a compound. This is typically done by lysing the cells and using Western blotting with antibodies specific to the phosphorylated (activated) form of ERK. nih.gov The correlation between a compound's receptor binding affinity and its ability to activate these downstream pathways can confirm its agonistic nature. nih.gov Studies have shown that for certain phenethylamine derivatives, their functional and regulatory activities, including ERK activation and receptor endocytosis, correlate with their affinity for the 5-HT2A receptor. nih.gov

Protein-Ligand Interaction Studies

These studies are designed to confirm the direct physical binding of a compound to its target protein and to quantify the strength of this interaction.

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify drug-target engagement within the complex environment of an intact cell. nih.gov The principle behind CETSA is that the binding of a ligand, such as a phenethylamine analog, to its target protein increases the protein's thermal stability. nih.govnih.gov When heated, this stabilized protein is less prone to denaturation and aggregation compared to its unbound state. nih.gov

In a typical CETSA experiment, intact cells are treated with the compound of interest or a vehicle control. researchgate.net The cells are then heated to various temperatures, lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. researchgate.net The amount of the specific target protein remaining in the soluble fraction is then quantified, often by Western blotting. nih.gov A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and target engagement. researchgate.net This label-free method is invaluable for confirming that a compound interacts with its intended target in a physiological context. nih.govresearchgate.net

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. nih.gov These assays use a radioactively labeled ligand (radioligand) that is known to bind to the target receptor with high affinity. umich.edu The affinity of an unlabeled test compound, such as a N-(cyclohexylmethyl)-2-phenylethanamine analog, is typically determined through competition binding experiments. nih.gov

In these experiments, cell membranes or tissues containing the receptor of interest are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. nih.gov The test compound competes with the radioligand for binding to the receptor. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), one can calculate the equilibrium dissociation constant (Ki) for the test compound. The Ki value is a measure of the compound's binding affinity, with lower values indicating higher affinity. nih.gov For example, the affinity of various N-benzyl phenethylamine derivatives for the 5-HT2A receptor has been determined using [3H]-ketanserin or other radioligands, revealing that structural modifications can lead to subnanomolar binding affinities. nih.govacs.org

CompoundReceptorBinding Affinity (Ki, nM)
Compound 8b (an N-benzyl phenethylamine analog)5-HT2A0.29
Compound 6b (an N-benzyl phenethylamine analog)5-HT2ASubnanomolar
Phenethylamine Derivative 15-HT2A1.5
Phenethylamine Derivative 65-HT2A0.8

Data synthesized from studies on phenethylamine derivatives. nih.govacs.orgresearchgate.net

Enzymatic Assays for Modulator Activity (e.g., Glycosidase Inhibition)

The potential of this compound analogs as modulators of enzymatic activity is often investigated through various in vitro assays. A significant area of focus for structurally related N-substituted compounds has been the inhibition of glycosidases, such as α-glucosidase, which are key enzymes in carbohydrate metabolism. Inhibition of these enzymes can delay glucose absorption, a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net The methodologies for evaluating the glycosidase inhibitory potential of these analogs are systematic and allow for the determination of their potency and mechanism of action.

The standard in vitro assay for α-glucosidase inhibition involves the use of α-glucosidase sourced from yeast (Saccharomyces cerevisiae). nih.gov In this assay, the enzyme's activity is measured in the presence and absence of the test compounds. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is typically used, which upon enzymatic cleavage releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

The inhibitory activity of the test compounds is determined by measuring the reduction in the rate of p-nitrophenol formation. The results are commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Acarbose, a known α-glucosidase inhibitor, is frequently used as a positive control in these experiments to validate the assay and provide a benchmark for the potency of the new analogs. nih.gov

Structure-activity relationship (SAR) studies are crucial in this context. Research on various N-substituted compounds has demonstrated that the nature of the substituent on the nitrogen atom plays a pivotal role in the inhibitory activity. For instance, studies on different series of compounds have shown that substitutions on a benzyl (B1604629) ring or the presence of cyclic moieties like piperidine (B6355638) can significantly influence the potency against α-glucosidase. nih.govnih.gov While some substitutions may enhance inhibitory activity, others might diminish it, highlighting the importance of the structural characteristics of the N-substituent in the interaction with the enzyme's active site. nih.gov For example, in some series of N-phenylacetamide derivatives, bromo-substituted compounds showed high potency, whereas N-benzylacetamide derivatives exhibited less significant inhibitory activity. nih.gov

Kinetic studies are also performed on the most potent compounds to elucidate their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the enzymatic reaction rates at various substrate and inhibitor concentrations. Understanding the inhibition mechanism provides deeper insights into how the analog interacts with the enzyme. researchgate.net

The following table presents representative data from studies on compounds analogous to this compound, illustrating the range of inhibitory activities that can be observed for N-substituted molecules against α-glucosidase.

Compound SeriesN-Substituent Moietyα-Glucosidase IC50 (µM)Reference Compound (Acarbose) IC50 (µM)
Phthalimide-benzenesulfonamide Hybrids4-Phenylpiperazine52.2 ± 0.1750.0 ± 10.0
Phthalimide-phenoxy-1,2,3-triazole-N-acetamide4-Bromophenyl45.26 ± 0.03750.1 ± 0.23
Phthalimide-phenoxy-1,2,3-triazole-N-acetamide2,6-Dimethylphenyl>500750.1 ± 0.23
Benzimidazole-thioquinoline Derivatives4-Bromobenzyl28.0 ± 0.5750.0 ± 1.2
Benzimidazole-thioquinoline DerivativesUnsubstituted Benzyl153.7 ± 1.1750.0 ± 1.2

This table is interactive. Users can sort the data by clicking on the column headers.

This structured approach to in vitro enzymatic evaluation allows researchers to identify promising lead compounds among this compound analogs for further development as potential therapeutic agents.

In Vitro and Theoretical Metabolic and Pharmacokinetic Investigations of N Cyclohexylmethyl 2 Phenylethanamine

In Vitro Metabolic Stability and Metabolite Identification

Human Liver Microsome (HLM) Incubation Studies

Information regarding the in vitro metabolic stability of N-(cyclohexylmethyl)-2-phenylethanamine following incubation with human liver microsomes is not available in the public domain based on the conducted searches. Standard methodologies for such studies typically involve incubating the target compound with pooled human liver microsomes in the presence of NADPH, a necessary cofactor for many metabolic enzymes. nih.govthermofisher.com The concentration of the parent compound is monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine its rate of depletion. unl.edu This allows for the calculation of key parameters such as half-life (t½) and intrinsic clearance (Clint), which provide an estimate of the compound's susceptibility to hepatic metabolism. researchgate.net

Identification of Phase I and Phase II Metabolites

Specific Phase I and Phase II metabolites of this compound have not been documented in the reviewed literature. Phase I metabolism generally involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, reactions primarily catalyzed by cytochrome P450 (CYP) enzymes. longdom.org For a compound with the structure of this compound, potential Phase I metabolic pathways could include hydroxylation of the cyclohexyl or phenyl rings, N-dealkylation, or deamination.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.govupol.czresearchgate.netupol.cz Common conjugation reactions include glucuronidation, sulfation, and acetylation. nih.govupol.czupol.cz Without experimental data, the specific metabolic fate of this compound remains uncharacterized.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Predictive Modeling of Lipophilicity (LogP) and Permeability

Theoretical Assessment of Blood-Brain Barrier (BBB) Permeation

A theoretical assessment of the blood-brain barrier (BBB) permeation of this compound has not been found in the available literature. The ability of a compound to cross the BBB is crucial for centrally acting agents and is influenced by factors such as lipophilicity, molecular size, and interaction with active transport systems. nih.govjournaljammr.comthno.orgnih.gov Computational models can be used to predict BBB penetration, but no such predictions for this compound were identified. The presence of a lipophilic cyclohexyl group and a phenylethylamine scaffold might suggest some potential for CNS penetration, but this remains speculative without concrete predictive or experimental data. journaljammr.com

Emerging Research Directions and Future Perspectives on N Cyclohexylmethyl 2 Phenylethanamine Derivatives

Exploration of Novel Therapeutic Applications beyond Current Modalities

While initial interest in N-(cyclohexylmethyl)-2-phenylethanamine derivatives may have been concentrated in specific areas, current research is actively exploring their therapeutic potential across a wider spectrum of diseases. Scientists are investigating the pharmacological activity of these compounds in areas previously unexplored, driven by a deeper understanding of their structure-activity relationships. This expansion into new therapeutic modalities holds the promise of addressing unmet medical needs and offering new avenues for treatment. The versatility of the this compound scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for screening against various biological targets.

Advanced Computational Design for Enhanced Selectivity and Potency

The advent of powerful computational tools has revolutionized the process of drug discovery and development. In the context of this compound derivatives, advanced computational design is playing a pivotal role in the rational design of molecules with enhanced selectivity and potency. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are being employed to predict the binding affinity of these compounds to specific biological targets. This in silico approach allows researchers to prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process and reducing the reliance on traditional trial-and-error methods. The insights gained from these computational studies are invaluable for optimizing the pharmacokinetic and pharmacodynamic properties of new derivatives.

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify minute amounts of a compound is crucial for both preclinical and clinical research. The development of advanced analytical techniques for the trace analysis of this compound and its metabolites is therefore an area of active research. nih.gov Highly sensitive and specific methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are being refined to achieve lower limits of detection and quantification in complex biological matrices like blood, plasma, and urine. The evolution of these analytical methods is essential for conducting accurate pharmacokinetic studies, understanding the metabolic fate of these compounds, and ensuring the quality control of pharmaceutical formulations. The history of trace analysis shows a progression towards more sensitive and specific methodologies, a trend that continues with the application of modern instrumentation to new compounds of interest. nih.gov

Elucidation of Broader Biological System Interactions

To fully comprehend the therapeutic potential and safety profile of this compound derivatives, it is imperative to elucidate their interactions with a broad range of biological systems. Beyond their primary pharmacological targets, researchers are investigating the off-target effects and potential polypharmacology of these compounds. This includes studying their interactions with various receptors, enzymes, and ion channels throughout the body. A comprehensive understanding of these broader biological interactions is critical for predicting potential side effects and for identifying new therapeutic opportunities. Techniques such as chemoproteomics and systems biology approaches are being utilized to map the interaction networks of these compounds within the complex cellular environment, providing a more holistic view of their biological activity.

Q & A

Q. What are the recommended synthetic routes for N-(cyclohexylmethyl)-2-phenylethanamine, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves reductive amination between 2-phenylethylamine and cyclohexylmethyl aldehyde. This method typically employs sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions, with pH maintained at 6–7 using acetic acid . Alternatively, alkylation of 2-phenylethylamine with cyclohexylmethyl bromide in the presence of a base (e.g., K2CO3) in DMF at 60–80°C may yield the target compound. Optimization should focus on stoichiometric ratios (e.g., excess amine to minimize by-products) and reaction monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 7.2–7.4 ppm, multiplet), cyclohexyl protons (δ 1.0–2.0 ppm, multiplet), and methylene groups adjacent to nitrogen (δ 2.5–3.0 ppm).
  • ¹³C NMR : Confirm the presence of cyclohexyl carbons (δ 25–35 ppm) and the benzylic carbon (δ 40–45 ppm) .
  • IR : N-H stretching (~3300 cm⁻¹) and C-N stretching (~1250 cm⁻¹) .
  • Mass Spectrometry : Exact mass (e.g., 231.1852 for C₁₅H₂₃N) to validate molecular ion peaks and rule out impurities .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (refrigerated), 25°C (ambient), and 40°C (stress condition) in sealed vials under nitrogen. Monitor degradation via HPLC every 30 days for 6 months. Key parameters include:
  • Purity thresholds : >95% by area normalization.
  • Degradation products : Oxidized cyclohexyl or phenyl groups, detectable by LC-MS .

Advanced Research Questions

Q. What experimental frameworks are suitable for evaluating this compound as a corrosion inhibitor in acidic environments?

  • Methodological Answer : Use electrochemical methods such as:
  • Potentiodynamic Polarization : Determine corrosion current density (icorr) and inhibition efficiency (%) in 15% HCl at 25–60°C.
  • Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (Rct) and double-layer capacitance (Cdl) to assess adsorption behavior .
  • Surface Analysis : Post-experiment SEM/EDS to confirm inhibitor adsorption on metal surfaces .

Q. How can computational modeling predict the adsorption mechanism of this compound on metal surfaces?

  • Methodological Answer : Perform density functional theory (DFT) calculations to derive:
  • Quantum Chemical Parameters : HOMO (electron-donating ability), LOMO (electron-accepting ability), and Fukui indices for reactive sites.
  • Molecular Dynamics Simulations : Simulate adsorption on Fe(110) surfaces in a 15% HCl medium to calculate binding energies and orientation .

Q. What strategies resolve contradictions in reported synthetic yields of this compound across studies?

  • Methodological Answer :
  • Systematic Parameter Screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., NaBH3CN vs. Pd/C), and reaction times.
  • By-Product Analysis : Use GC-MS to identify impurities (e.g., unreacted cyclohexylmethyl aldehyde or dimerization products).
  • Cross-Validation : Compare results with analogous compounds like N-methyl-2-phenylethylamine to isolate variables affecting yield .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drains .

Analytical Challenges

Q. How can researchers address isomer formation during the synthesis of this compound?

  • Methodological Answer :
  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate the desired isomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.